N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide
Description
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide is a synthetic organic compound featuring a pyridine core substituted with a carboximidamide group. The carboximidamide moiety is further functionalized with a 4-chlorophenyl group and an ethylamine side chain.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-ethylpyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-2-17-14(11-4-3-9-16-10-11)18-13-7-5-12(15)6-8-13/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPFLFSWWFUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with ethylamine and 3-pyridinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide and related compounds:
Key Findings from Comparative Analysis
Core Structure and Electronic Effects
- Pyridine vs. In contrast, the phthalimide core (3-chloro-N-phenyl-phthalimide) contains two electron-withdrawing ketone groups, contributing to rigidity and thermal stability, which is critical for polymer synthesis .
- Benzothiazole vs. Pyridine : The benzothiazole core in the patent compound () includes sulfur, which increases lipophilicity and π-stacking capability compared to pyridine. This may enhance membrane permeability in bioactive applications .
Functional Group Contributions
- Carboximidamide vs. Hydroxamic Acid : The carboximidamide group in the target compound can participate in hydrogen bonding and may exhibit moderate basicity. Hydroxamic acids (e.g., compounds 6–10 in ) are strong metal chelators, making them effective in enzyme inhibition (e.g., histone deacetylases) or antioxidant applications via radical scavenging (DPPH assay) .
- Substituent Effects : The 4-chlorophenyl group, common across all compounds, enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets. Ethyl and ethoxy substituents (target compound and patent compound) likely reduce steric hindrance compared to bulkier cycloalkyl groups in hydroxamic acids (e.g., compounds 7–10) .
Limitations and Contradictions
Biological Activity
N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.
The synthesis of this compound typically involves the reaction of 4-chlorobenzonitrile with ethylamine and 3-pyridinecarboxaldehyde. This reaction is facilitated by catalysts under controlled conditions, often requiring specific temperatures for optimal yield.
Reaction Mechanisms
The compound can undergo several types of chemical reactions:
- Oxidation : Can lead to the formation of oxides.
- Reduction : Can produce reduced forms such as amines.
- Substitution : Involves replacing functional groups, particularly at the pyridine or phenyl rings.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Its efficacy against various microbial strains has been documented, highlighting its potential as an antimicrobial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although the specific mechanisms remain to be fully elucidated.
Anticancer Potential
Emerging research indicates that this compound may exhibit anticancer properties. It has been shown to affect cancer cell lines by inducing apoptosis and inhibiting proliferation, suggesting its potential as a therapeutic agent in oncology.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor function, leading to various therapeutic effects. The exact pathways are still being investigated but are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could bind to receptors that regulate cellular responses, impacting processes such as apoptosis and inflammation .
Research Findings and Case Studies
Recent studies have provided insights into the specific biological activities and mechanisms of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-ethyl-3-pyridinecarboximidamide, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves condensation between 3-pyridinecarboximidamide derivatives and 4-chlorophenyl ethylamine. Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under anhydrous conditions with palladium catalysts are common. Optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity .
Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting NMR signals be resolved?
- Methodology : Use ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) to identify aromatic protons (δ 7.2–8.5 ppm) and ethyl/methylene groups (δ 1.2–3.5 ppm). ¹³C NMR confirms carbonyl/imine carbons (δ 160–170 ppm). LC-MS (ESI+) verifies molecular ion peaks ([M+H]⁺). For overlapping signals, employ 2D NMR (COSY, HSQC) or deuterated solvent shifts. Cross-referencing with PubChem analogs (e.g., pyridinecarboxamide derivatives) resolves ambiguities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 targets) using fluorescence-based kits. Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines (e.g., HepG2) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Data normalization and dose-response curves (IC₅₀ calculations) are essential .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Methodology : Discrepancies may stem from impurity (>95% purity required via HPLC), assay variability, or off-target effects. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Compare with structurally related compounds (e.g., N-(4-chlorophenyl)urea derivatives ). Perform meta-analysis of published IC₅₀ values and apply statistical rigor (e.g., ANOVA with post-hoc tests) .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodology : Molecular docking (AutoDock Vina) against target proteins (PDB IDs) identifies key interactions (e.g., hydrogen bonds with pyridine nitrogen). MD simulations (GROMACS) assess binding stability (>50 ns trajectories). QSAR models using MOE or Schrödinger predict logP, solubility, and CYP450 metabolism. Validate with in vitro ADMET assays (e.g., Caco-2 permeability) .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-chlorophenyl ring to block CYP450 oxidation. Deuterate labile ethyl groups to reduce first-pass metabolism. Use prodrug strategies (e.g., esterification of imine groups) for enhanced bioavailability. Parallel synthesis and SAR analysis (e.g., comparing N'-ethyl vs. N'-propyl analogs) balance stability and activity .
Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?
- Methodology : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers. Circular dichroism (CD) confirms absolute configuration. For racemic mixtures, asymmetric synthesis (e.g., chiral auxiliaries or organocatalysts) ensures enantiopurity (>99% ee). Reference USP standards (e.g., sibutramine analogs ) validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
